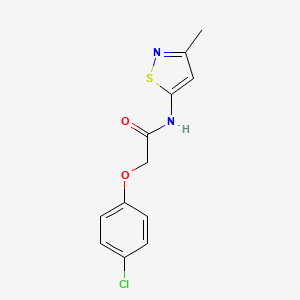
(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
The study on pyrrole derivatives, including the synthesis of compounds with furan and acryloyl groups similar to the query compound, demonstrates advanced methods in organic synthesis and characterization. Singh et al. (2014) synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate by aldol condensation, showcasing techniques relevant for the synthesis of complex organic molecules. Spectroscopic analyses such as FT–IR, 1H NMR, and UV–visible were used for compound verification, providing a foundation for research into similar complex compounds (Singh, Rawat, & Sahu, 2014).
Computational Study and Molecular Interaction
The same study also detailed quantum chemical calculations to correlate with experimental data, offering insights into the computational analysis of molecular structures. Molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other computational techniques were utilized to predict interaction sites and nature, which are essential for understanding the behavior of complex molecules in various environments (Singh, Rawat, & Sahu, 2014).
Potential Antiprotozoal Applications
Research on compounds containing furan and piperidine groups has demonstrated potential antiprotozoal activity. Ismail et al. (2004) synthesized a compound with a furan-2-yl and piperidine structure showing strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens. This suggests the possibility of similar compounds being explored for antiprotozoal or antimicrobial applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Molecular Interaction with Receptors
Another aspect of scientific research applications for such compounds is their interaction with biological receptors. Shim et al. (2002) explored the molecular interaction of a cannabinoid receptor antagonist, providing a model for understanding how complex organic molecules interact with specific biological targets. This research is fundamental for drug discovery and development processes, especially in identifying compounds with potential therapeutic benefits (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-18-5-6-22(14-19(18)2)29-17-21(15-25(29)31)26(32)27-16-20-9-11-28(12-10-20)24(30)8-7-23-4-3-13-33-23/h3-8,13-14,20-21H,9-12,15-17H2,1-2H3,(H,27,32)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSXJXBGGCIPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
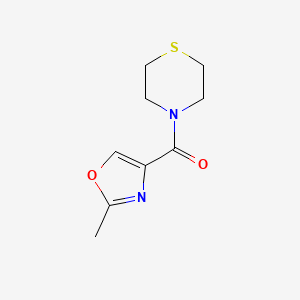
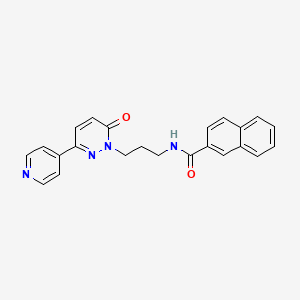
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
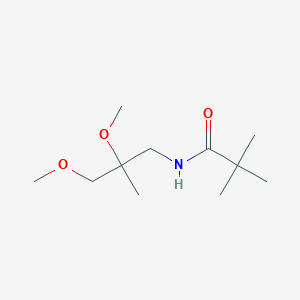
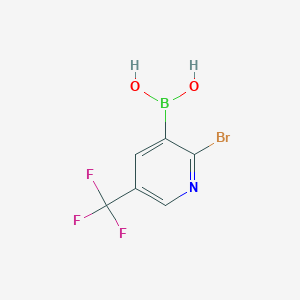
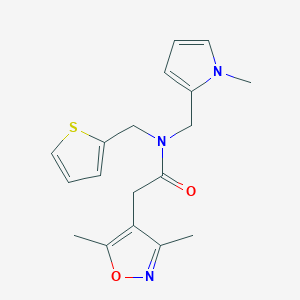
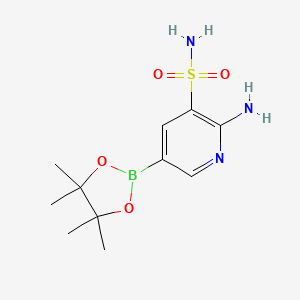
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)

